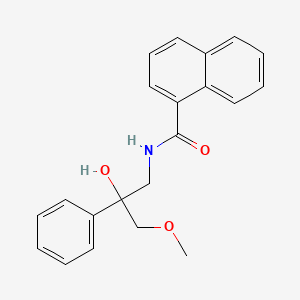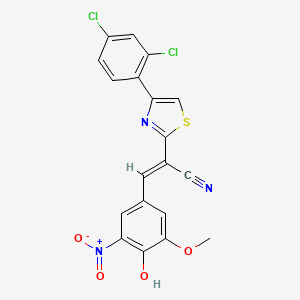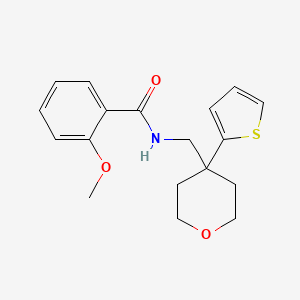
N-(2-hydroxy-3-methoxy-2-phenylpropyl)-1-naphthamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-hydroxy-3-methoxy-2-phenylpropyl)-1-naphthamide, also known as HPPN, is a synthetic compound that has been extensively studied for its potential therapeutic applications. HPPN belongs to the class of compounds called naphthamides, which have been found to exhibit a wide range of biological activities.
Mécanisme D'action
The mechanism of action of N-(2-hydroxy-3-methoxy-2-phenylpropyl)-1-naphthamide is not fully understood, but it is believed to involve the modulation of various signaling pathways in cells. N-(2-hydroxy-3-methoxy-2-phenylpropyl)-1-naphthamide has been found to inhibit the activity of enzymes such as cyclin-dependent kinases and histone deacetylases, which are involved in cell cycle regulation and gene expression. N-(2-hydroxy-3-methoxy-2-phenylpropyl)-1-naphthamide has also been found to activate the Nrf2-Keap1 pathway, which is involved in cellular defense against oxidative stress.
Biochemical and Physiological Effects:
N-(2-hydroxy-3-methoxy-2-phenylpropyl)-1-naphthamide has been found to exhibit a wide range of biochemical and physiological effects in cells and animals. In cancer cells, N-(2-hydroxy-3-methoxy-2-phenylpropyl)-1-naphthamide has been found to induce cell cycle arrest and apoptosis by upregulating the expression of pro-apoptotic genes and downregulating the expression of anti-apoptotic genes. In Alzheimer's disease models, N-(2-hydroxy-3-methoxy-2-phenylpropyl)-1-naphthamide has been found to inhibit the formation of amyloid beta plaques by reducing the production of amyloid beta peptides. In Parkinson's disease models, N-(2-hydroxy-3-methoxy-2-phenylpropyl)-1-naphthamide has been found to protect dopaminergic neurons from oxidative stress-induced damage by activating cellular defense mechanisms.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using N-(2-hydroxy-3-methoxy-2-phenylpropyl)-1-naphthamide in lab experiments is its potent biological activity, which makes it a useful tool for studying various cellular processes. Another advantage is its synthetic nature, which allows for easy modification of its chemical structure to improve its efficacy and selectivity. One of the limitations of using N-(2-hydroxy-3-methoxy-2-phenylpropyl)-1-naphthamide in lab experiments is its potential toxicity, which requires careful dosing and monitoring.
Orientations Futures
There are several future directions for research on N-(2-hydroxy-3-methoxy-2-phenylpropyl)-1-naphthamide. One direction is the development of more potent and selective analogs of N-(2-hydroxy-3-methoxy-2-phenylpropyl)-1-naphthamide for use as therapeutic agents. Another direction is the investigation of the mechanism of action of N-(2-hydroxy-3-methoxy-2-phenylpropyl)-1-naphthamide in various cellular and animal models. Finally, the potential use of N-(2-hydroxy-3-methoxy-2-phenylpropyl)-1-naphthamide as a diagnostic tool for various diseases should also be explored.
Méthodes De Synthèse
The synthesis of N-(2-hydroxy-3-methoxy-2-phenylpropyl)-1-naphthamide involves the reaction of 2-hydroxy-3-methoxy-2-phenylpropylamine with 1-naphthoyl chloride in the presence of a base such as triethylamine. The resulting product is then purified by column chromatography to obtain pure N-(2-hydroxy-3-methoxy-2-phenylpropyl)-1-naphthamide.
Applications De Recherche Scientifique
N-(2-hydroxy-3-methoxy-2-phenylpropyl)-1-naphthamide has been extensively studied for its potential therapeutic applications in various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. In cancer research, N-(2-hydroxy-3-methoxy-2-phenylpropyl)-1-naphthamide has been found to exhibit potent anticancer activity by inducing cell cycle arrest and apoptosis in cancer cells. In Alzheimer's disease research, N-(2-hydroxy-3-methoxy-2-phenylpropyl)-1-naphthamide has been found to inhibit the formation of amyloid beta plaques, which are the hallmark of the disease. In Parkinson's disease research, N-(2-hydroxy-3-methoxy-2-phenylpropyl)-1-naphthamide has been found to protect dopaminergic neurons from oxidative stress-induced damage.
Propriétés
IUPAC Name |
N-(2-hydroxy-3-methoxy-2-phenylpropyl)naphthalene-1-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21NO3/c1-25-15-21(24,17-10-3-2-4-11-17)14-22-20(23)19-13-7-9-16-8-5-6-12-18(16)19/h2-13,24H,14-15H2,1H3,(H,22,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXZZWLKPESYLJW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(CNC(=O)C1=CC=CC2=CC=CC=C21)(C3=CC=CC=C3)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-hydroxy-3-methoxy-2-phenylpropyl)-1-naphthamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 2-[2-(4-aminophenyl)acetamido]acetate](/img/structure/B2421155.png)


![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)pivalamide](/img/structure/B2421161.png)
![N-(4-chlorophenyl)-2-((3-(4-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2421162.png)

![(Z)-ethyl 1-(2-methoxyethyl)-2-((4-nitrobenzoyl)imino)-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B2421166.png)
![N-(4-(4-iodophenyl)thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2421167.png)
![2-(((3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-(2-chlorobenzyl)quinazolin-4(3H)-one](/img/structure/B2421169.png)



